molecular formula C14H15N3O3 B2684588 2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide CAS No. 1421481-17-5

2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide

Cat. No. B2684588
CAS RN: 1421481-17-5
M. Wt: 273.292
InChI Key: FHJIXAJCLJOWHC-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 150–154°C .

Scientific Research Applications

Conventional vs. Microwave Assisted Synthesis

Research demonstrates the synthesis of acetamide derivatives using both conventional and microwave-assisted methods. These derivatives, including structures akin to 2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide, were evaluated for enzyme inhibitory activities against enzymes like bovine carbonic anhydrase and acetylcholinesterase, showcasing the potential in medicinal chemistry and enzyme inhibition studies (Virk et al., 2018).

Green Synthesis for Dye Production

A novel Pd / C catalyst was developed for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in azo disperse dyes production. This approach highlights the environmental benefits and efficiency of using advanced catalysis for chemical synthesis (Zhang Qun-feng, 2008).

Chemical Reactivity and Biological Evaluation

Studies on the synthesis and reactivity of novel compounds including 2-amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine derivatives reveal their potential for creating nitrogen heterocyclic compounds with significant biological activity. This underlines the chemical versatility and potential pharmacological applications of such compounds (Farouk et al., 2021).

Structural Orientation and Anion Coordination

Research into the different spatial orientations of amide derivatives for anion coordination provides insights into molecular design and self-assembly mechanisms in crystal engineering, demonstrating the structural complexity and potential for developing new materials (Kalita & Baruah, 2010).

Comparative Metabolism Studies

Investigations into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes offer critical data for understanding species-specific differences in drug metabolism, which is crucial for the development of safer agrochemicals and pharmaceuticals (Coleman et al., 2000).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-19-12-5-3-10(4-6-12)7-13(18)17-11-8-15-14(20-2)16-9-11/h3-6,8-9H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJIXAJCLJOWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CN=C(N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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